Ethyllithium

Catalog No.
S594700
CAS No.
811-49-4
M.F
C2H5Li
M. Wt
36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyllithium

CAS Number

811-49-4

Product Name

Ethyllithium

IUPAC Name

lithium;ethane

Molecular Formula

C2H5Li

Molecular Weight

36 g/mol

InChI

InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1

InChI Key

QBZXOWQOWPHHRA-UHFFFAOYSA-N

SMILES

[Li+].C[CH2-]

Canonical SMILES

[Li+].C[CH2-]
  • Strong nucleophile and base: Ethyllithium readily donates electrons and abstracts protons, making it a powerful tool for forming new carbon-carbon bonds and deprotonating various organic molecules. This characteristic allows it to participate in numerous organic synthesis reactions [1].
  • Organometallic nature: The presence of a carbon-lithium bond (C-Li) allows ethyllithium to react with various organic functional groups and participate in organometallic reactions, expanding its applicability in diverse research areas [].

Here are some specific applications of ethyllithium in scientific research:

Organic Synthesis

  • Preparation of Aldehydes, Ketones, and Esters: Ethyllithium reacts with carbonyl compounds (aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction is crucial for synthesizing various organic molecules with desired functionalities [].
  • Synthesis of Organometallic Compounds: Ethyllithium can act as a nucleophile in reactions with various metal halides, leading to the formation of new organometallic compounds with unique properties. These organometallic compounds find applications in catalysis, materials science, and other research areas [].
  • Deprotonation Reactions: Due to its strong base character, ethyllithium can deprotonate various organic molecules, generating carbanions. These carbanions act as reactive intermediates in various organic synthesis reactions, enabling the formation of complex molecules [].

Material Science

  • Lithium Battery Research: Ethyllithium is used as a precursor for the synthesis of lithium metal used in lithium-ion batteries. It plays a crucial role in developing new battery materials with improved performance and efficiency [].
  • Metal-Organic Frameworks (MOFs): Ethyllithium can be employed in the synthesis of MOFs, a class of porous materials with applications in gas storage, separation, and catalysis. Its ability to react with various metal precursors facilitates the formation of diverse MOF structures [].

Organometallic Chemistry

  • Study of Reaction Mechanisms: Ethyllithium serves as a model compound for studying the reaction mechanisms of organolithium reagents. Understanding its reactivity helps researchers develop new and efficient methods for organic synthesis and organometallic catalysis [].
  • Development of New Catalysts: The unique properties of ethyllithium allow researchers to explore its potential as a catalyst for various organic transformations. This exploration contributes to the development of new and sustainable catalytic systems for organic synthesis [].

Ethyllithium is an organolithium compound with the chemical formula C₂H₅Li. It consists of an ethyl group bonded to a lithium atom, making it a member of the broader class of organolithium reagents, which are characterized by their carbon-lithium (C-Li) bonds. Ethyllithium is a colorless, highly reactive liquid that is typically used in organic synthesis due to its strong nucleophilic properties. As an organolithium reagent, it plays a crucial role in various

Ethyllithium is a hazardous compound and requires strict safety protocols when handling.

  • Toxicity: It is considered harmful if swallowed, inhaled, or absorbed through the skin [].
  • Flammability: Flammable in contact with heat or open flames [].
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].
  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling [].
    • Work in a well-ventilated fume hood.
    • Handle under inert atmosphere (absence of air and moisture) [].

  • Nucleophilic Addition: Ethyllithium acts as a nucleophile, attacking electrophilic centers such as carbonyl groups. For instance, when it reacts with aldehydes or ketones, it forms alcohols through nucleophilic addition.
  • Lithiation: It can undergo lithiation reactions where it replaces hydrogen atoms in organic compounds, generating new organolithium species

    Ethyllithium has several important applications in organic synthesis:

    • Synthesis of Alcohols: It is widely used to synthesize primary and secondary alcohols from aldehydes and ketones.
    • Polymer Chemistry: Ethyllithium serves as an initiator for polymerization reactions, particularly for producing synthetic rubbers and plastics.
    • Synthetic Intermediates: It is employed to generate various intermediates for further chemical transformations in organic synthesis.

Ethyllithium is synthesized through the reaction of lithium metal with ethyl halides (such as ethyl bromide or ethyl chloride). The general reaction can be represented as follows:

R X+2LiR Li+LiX\text{R X}+2\text{Li}\rightarrow \text{R Li}+\text{LiX}

In this case, R represents the ethyl group (C₂H₅), and X represents the halogen atom (e.g., bromine or chlorine) . The reaction typically occurs in an ether solvent to stabilize the organolithium compound formed.

Studies on ethyllithium's interactions focus on its reactivity with various substrates. For instance:

  • Reactions with Carbonyl Compounds: Ethyllithium reacts rapidly with carbonyl compounds, yielding alcohols as products. The rate of these reactions can vary based on the structure of the carbonyl compound involved .
  • Reactions with Heavy Metals: Ethyllithium has been shown to react with heavy metal salts, leading to the formation of hydrocarbon gases such as ethane and butane under specific conditions .

Ethyllithium belongs to a family of organolithium compounds that includes other notable members. Here are some similar compounds:

CompoundFormulaUnique Features
MethyllithiumC₁H₃LiMost commonly used organolithium reagent; highly reactive.
PropyllithiumC₃H₇LiSimilar reactivity but larger alkyl group; used for different substrates.
ButyllithiumC₄H₉LiWidely used for polymerization; forms stable aggregates.

Uniqueness of Ethyllithium

Ethyllithium's uniqueness lies in its balance between reactivity and stability compared to smaller or larger alkyl lithium compounds. Its moderate size allows it to effectively participate in nucleophilic additions while still being suitable for polymerization reactions. Additionally, its ability to initiate polymerization makes it particularly valuable in industrial applications, setting it apart from other organolithiums like methyllithium or butyllithium.

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (41.54%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (58.46%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

811-49-4

Wikipedia

Ethyllithium
Ethyllithium (ionic)

Dates

Modify: 2023-08-15
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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